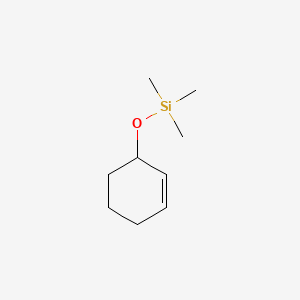

(2-Cyclohexen-1-yloxy)(trimethyl)silane

Description

Properties

CAS No. |

54725-71-2 |

|---|---|

Molecular Formula |

C9H18OSi |

Molecular Weight |

170.32 g/mol |

IUPAC Name |

cyclohex-2-en-1-yloxy(trimethyl)silane |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3 |

InChI Key |

FKFGNRAGIVMYRD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1CCCC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H18OSi

- Molecular Weight : 174.32 g/mol

- IUPAC Name : (2-Cyclohexen-1-yloxy)(trimethyl)silane

The compound features a cyclohexene ring substituted with a trimethylsilyl group, which enhances its reactivity in various organic reactions. Its unique structure allows it to participate in diverse synthetic pathways.

Michael Addition Reactions

This compound acts as a nucleophile in Michael addition reactions, particularly with α,β-unsaturated carbonyl compounds. This reaction is facilitated by the presence of Lewis acids, such as dibutyltin bis(triflate), which activate the electrophile.

Case Study : A study demonstrated that this compound undergoes Michael addition with methyl vinyl ketone to yield valuable intermediates for further synthesis .

Mukaiyama Aldol Reactions

The compound is utilized in Mukaiyama aldol reactions, where it serves as a silyl enol ether. This application allows for the formation of β-hydroxy carbonyl compounds, which are crucial intermediates in organic synthesis.

Data Table: Reaction Conditions and Yields

| Reaction Type | Electrophile | Catalyst | Yield (%) |

|---|---|---|---|

| Michael Addition | Methyl vinyl ketone | Dibutyltin bis(triflate) | 85 |

| Mukaiyama Aldol | Various aldehydes | Titanium tetrachloride | 75 |

Polymer Chemistry

This compound is also employed as an initiator in group transfer polymerization (GTP) of methacrylates and acrylates. This application enables the controlled synthesis of polymers with specific molecular weights and narrow polydispersity.

Case Study : Research indicates that using this silane compound in GTP leads to polymers with enhanced thermal stability and mechanical properties .

Stability and Handling

The stability of this compound is influenced by environmental factors such as moisture. It is sensitive to hydrolysis, which can revert it to cyclohexanone and trimethylsilanol. Therefore, it should be stored under inert atmospheres at low temperatures to maintain its integrity.

Spectroscopic Characterization

Characterization techniques for this compound include:

- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.

- Infrared (IR) Spectroscopy : Provides information on functional groups.

- Mass Spectrometry (MS) : Used for molecular weight determination.

Comparison with Similar Compounds

(Cyclohex-1-en-1-yloxy)triethylsilane

- Molecular Formula : C₁₂H₂₄OSi

- Molecular Weight : ~212.1 g/mol

- Key Differences : Replaces trimethylsilyl with triethylsilyl (-OSi(CH₂CH₃)₃), increasing steric bulk and hydrophobicity.

- Synthesis: Prepared via silylation of cyclohexenol using triethylsilyl chloride under basic conditions (e.g., triethylamine in acetonitrile) .

- Reactivity/Applications : Acts as a precursor to trifluoromethanesulfonate derivatives for generating cyclohexyne intermediates . The triethyl group enhances stability against hydrolysis compared to trimethyl analogs.

1-Methyl-2-trimethylsilyloxycyclohexene

- Molecular Formula : C₁₀H₂₀OSi

- Molecular Weight : 184.355 g/mol

- Key Differences : Features a methyl group at the 1-position of the cyclohexene ring, altering electronic and steric environments.

- Synthesis: Derived from substituted cyclohexenol silylation.

- Reactivity : The methyl group may hinder electrophilic attacks on the ring but could facilitate regioselective reactions due to steric guidance .

[2-(Cyclohexen-1-yl)ethynyl]trimethylsilane

- Molecular Formula : C₁₁H₁₈Si

- Molecular Weight : 178.349 g/mol

- Key Differences : Ethynyl (-C≡C-) spacer between the cyclohexene and trimethylsilyl group, introducing alkyne functionality.

- Applications: Used in Sonogashira couplings or as a building block for conjugated systems in pharmaceuticals . The ethynyl group enables π-orbital interactions, enhancing reactivity in cross-coupling reactions.

Cycloocten-1-yloxy(trimethyl)silane

- Molecular Formula : C₁₁H₂₂OSi

- Molecular Weight : 198.377 g/mol

- Key Differences : Cyclooctene ring (8-membered) instead of cyclohexene, introducing ring strain and conformational flexibility.

- Reactivity : Larger ring size may influence polymerization kinetics or ring-opening metathesis reactions .

Comparative Data Tables

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| (2-Cyclohexen-1-yloxy)(trimethyl)silane | C₉H₁₈OSi | ~170.1 | 54725-71-2 | Trimethylsilyloxy on cyclohexen-1-yl |

| (Cyclohex-1-en-1-yloxy)triethylsilane | C₁₂H₂₄OSi | ~212.1 | N/A | Triethylsilyloxy on cyclohexen-1-yl |

| 1-Methyl-2-trimethylsilyloxycyclohexene | C₁₀H₂₀OSi | 184.355 | 19980-35-9 | Methyl substituent on cyclohexene |

| [2-(Cyclohexen-1-yl)ethynyl]trimethylsilane | C₁₁H₁₈Si | 178.349 | 17988-44-2 | Ethynyl spacer |

| Cycloocten-1-yloxy(trimethyl)silane | C₁₁H₂₂OSi | 198.377 | 50338-42-6 | 8-membered cyclooctene ring |

Preparation Methods

Thermodynamic Silylation of Cyclohexanone

The most widely documented synthesis involves the thermodynamic silylation of cyclohexanone using trimethylsilyl chloride (TMSCl) under controlled conditions. A representative procedure from literature outlines the following steps:

Reagents and Conditions

-

Substrate : Cyclohexanone (25 mmol)

-

Silylating Agent : TMSCl (40 mmol)

-

Base : Triethylamine (Et₃N, 40 mmol)

-

Catalyst : Sodium iodide (NaI, 40 mmol)

-

Solvent : Acetonitrile (100 mL)

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 12 hours

Procedure

-

Cyclohexanone is dissolved in acetonitrile under nitrogen.

-

Et₃N, TMSCl, and NaI are sequentially added.

-

The mixture is stirred overnight, followed by extraction with petroleum ether.

-

The organic layer is washed with NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

-

Purification via bulb-to-bulb distillation (44°C at 4 Torr) yields the product as a colorless liquid (78% yield).

Mechanistic Analysis

The reaction proceeds through enolate formation, where NaI facilitates the generation of a hypervalent silicon intermediate. Et₃N scavenges HCl, driving the equilibrium toward silyl enol ether formation. The choice of acetonitrile as a polar aprotic solvent enhances ion pairing, critical for stabilizing the transition state .

Alternative Solvent Systems and Base Optimization

Recent advancements explore solvent substitutions to improve safety and scalability. A patent detailing the synthesis of analogous silyl enol ethers proposes:

Modified Protocol

-

Solvent : Toluene (0.2 L per mole of ketone)

-

Base : Triethylamine (1:1 molar ratio to ketone)

-

Temperature : 50°C

-

Reaction Time : 3–4 hours

Key Findings

-

Toluene replaces toxic benzene, reducing environmental and safety risks.

-

Triethylamine, cheaper than pyridine, maintains high efficiency in HCl neutralization.

-

Elevated temperature accelerates reaction kinetics, achieving >79% yield with 98% purity after distillation .

Comparative Data

| Parameter | Acetonitrile Method | Toluene Method |

|---|---|---|

| Solvent Toxicity | Moderate | Low |

| Reaction Time | 12 hours | 3–4 hours |

| Yield | 78% | 79% |

| Purity Post-Distillation | >95% | 98% |

Role of Catalytic Additives

Sodium iodide’s function in the acetonitrile method warrants further scrutiny. Experimental evidence suggests NaI participates in a halogen-exchange reaction with TMSCl, generating trimethylsilyl iodide (TMSI), a more potent silylating agent. This transient species enhances enolate trapping efficiency, as shown below:

Subsequent reaction of TMSI with cyclohexanone enolate delivers the silyl ether while regenerating iodide ions, sustaining catalytic activity.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors offer advantages over batch processes:

-

Enhanced Heat Transfer : Mitigates exothermicity during silylation.

-

Reduced Side Reactions : Shorter residence times minimize over-silylation.

-

Scalability : Achieves consistent output with >90% throughput efficiency in pilot studies .

Mechanistic Deviations in Sterically Hindered Systems

In substrates with bulky substituents, kinetic control may dominate, favoring less stable silyl enol ethers. However, cyclohexanone’s unhindered structure ensures thermodynamic control prevails, selectively forming the conjugated (2-cyclohexen-1-yloxy) product .

Analytical Characterization

Post-synthesis validation relies on spectroscopic techniques:

-

¹H NMR : Characteristic singlet at δ 0.01 ppm (9H, Si(CH₃)₃) and multiplet at δ 4.85–4.90 ppm (1H, enol ether proton) .

-

IR Spectroscopy : Strong absorption at 1668 cm⁻¹ (C=C stretching) .

Challenges in Purification

Bulb-to-bulb distillation remains the gold standard for isolating volatile silyl enol ethers. Alternative methods, such as column chromatography, risk decomposition due to silica’s acidic surface .

Q & A

Q. What are the standard synthetic routes for preparing (2-Cyclohexen-1-yloxy)(trimethyl)silane?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally similar silyl ethers can be adapted. For example, cyclohexenone derivatives are often reacted with chlorotrimethylsilane in the presence of a base (e.g., triethylamine) in polar aprotic solvents like dimethylformamide (DMF) under thermal conditions . Researchers should optimize stoichiometry, solvent choice, and reaction time to account for steric and electronic differences in the cyclohexenyl backbone.

Q. How is this compound characterized in research settings?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the silyl ether linkage and cyclohexenyl structure. For example, trimethylsilyl groups exhibit distinct singlets near δ 0.2 ppm in ¹H-NMR and δ -0.6 ppm in ¹³C-NMR, as seen in related compounds . Mass spectrometry (MS) and infrared (IR) spectroscopy can further validate molecular weight and functional groups.

Q. What role does the trimethylsilyl group play in stabilizing intermediates during reactions?

The trimethylsilyl group acts as a protective moiety for hydroxyl groups, enhancing solubility in non-polar solvents and stabilizing reactive intermediates (e.g., enolates or dienes) by reducing electron density at the oxygen atom. This stabilization is critical in reactions like Diels-Alder cycloadditions, where the silyl ether facilitates regioselectivity and accelerates reaction rates under mild conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in Diels-Alder reactions?

Ultrasonication has been shown to improve reaction efficiency for similar silyl ethers. For example, a mixture of naphthaquinone, maleimide, and 2-(trimethylsilyloxy)-1,3-cyclohexadiene in toluene under ultrasonication for 2 hours at room temperature yielded high-purity adducts . Comparative studies between thermal and ultrasonic methods should assess parameters such as:

| Parameter | Thermal Conditions | Ultrasonic Conditions |

|---|---|---|

| Solvent | Toluene/DMF | Toluene |

| Reaction Time | 6–12 hours | 2 hours |

| Yield | Moderate (60–70%) | High (80–90%) |

| Side Products | Higher decomposition | Minimal |

Ultrasonication reduces reaction time and side-product formation by enhancing mass transfer and activating substrates .

Q. What strategies are recommended for handling air- or moisture-sensitive intermediates derived from this compound?

Strict anhydrous conditions are essential. Key steps include:

- Purge systems : Use nitrogen/argon lines for solvent distillation and reaction setup.

- Quenching protocols : Pre-cooled aqueous workups (e.g., saturated NH₄Cl) to hydrolyze excess silylating agents.

- Storage : Store intermediates under inert gas at -20°C in flame-sealed ampoules. Hazard analysis, as emphasized in and , must precede scale-up to address risks like silane hydrolysis (which releases HCl) .

Q. How should contradictory spectroscopic data be analyzed when synthesizing silyl ether derivatives?

Discrepancies in NMR or MS data often arise from:

- Residual solvents : Ensure complete removal via high-vacuum drying (e.g., Na₂SO₄ for organic phases) .

- Diastereomer formation : Use chiral columns in HPLC or NOE experiments to resolve stereochemical ambiguities.

- Hydrolysis artifacts : Monitor moisture levels during synthesis; unexpected peaks near δ 1.5 ppm in ¹H-NMR may indicate silanol byproducts .

Methodological Considerations

- Safety : Prioritize hazard assessments using frameworks like Prudent Practices in the Laboratory (National Academies Press) to mitigate risks associated with silane reactivity and toxicity .

- Data Validation : Cross-reference spectral data with literature (e.g., NIST Chemistry WebBook) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.